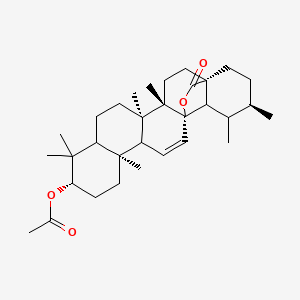

3-Acetoxy-11-ursen-28,13-olide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H48O4 |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate |

InChI |

InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22?,23?,24+,25?,28+,29-,30+,31+,32+/m1/s1 |

InChI Key |

NCXOPROPMCEOMN-CFQSSSJYSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the methodologies pertinent to its study. The document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known as 11,12-Dehydroursolic lactone acetate, is a derivative of ursolic acid.[1] It is a natural product that has been identified in various plant species, including Eucalyptus globulus, Eucalyptus pulverulenta, and Bursera linanoe.[1][2] The compound is characterized by an ursane-type triterpenoid skeleton with an acetoxy group at the C-3 position and a lactone ring formed between C-28 and C-13.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₈O₄ |

| Molecular Weight | 496.72 g/mol |

| CAS Number | 35959-08-1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| ¹H-NMR Data | Consistent with the structure of this compound.[3] (Specific chemical shift and coupling constant data are not readily available in the public domain). |

| ¹³C-NMR Data | Not readily available in the public domain. |

| Purity | Commercially available at ≥98% purity.[3] |

Biological Activity

The primary biological activities of this compound reported to date are its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B) and its antiproliferative action against human ovarian cancer cells.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

This compound has been identified as a significant inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[4] This makes it a compound of interest for the development of therapeutics for type 2 diabetes and obesity.

Table 2: PTP1B Inhibitory Activity of this compound

| Parameter | Value |

| Target | Protein Tyrosine Phosphatase 1B (PTP1B) |

| IC₅₀ | Not explicitly quantified in publicly available literature, but described as "significant".[4] |

| Inhibition Type | Mixed-type inhibitor.[4] |

Antiproliferative Activity

The compound has demonstrated weak to moderate antiproliferative effects against the A2780 human ovarian cancer cell line.[4]

Table 3: Antiproliferative Activity of this compound

| Cell Line | Activity |

| A2780 (Human Ovarian Cancer) | Weak to moderate antiproliferative activity.[4] (Specific IC₅₀ or GI₅₀ values are not reported in the available literature). |

Signaling Pathway

As a PTP1B inhibitor, this compound is expected to modulate the downstream signaling of the insulin and leptin receptors. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the insulin signaling cascade. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

Experimental Protocols

Isolation of Ursane-Type Triterpenoids

A general procedure for the isolation of ursane-type triterpenoids from plant material involves the following steps. (Note: A specific protocol for the isolation of this compound from Eucalyptus globulus is not detailed in the available literature).

Experimental Workflow for Triterpenoid Isolation

Synthesis of Ursane-Type Triterpenoids

The synthesis of this compound can be approached from commercially available ursolic acid or other related triterpenoids. A general synthetic strategy involves:

-

Protection of functional groups: Protection of the C-3 hydroxyl and C-28 carboxylic acid of a suitable starting material.

-

Introduction of the 11-ene functionality: This can be achieved through various methods, such as allylic bromination followed by dehydrobromination.

-

Lactonization: Formation of the 28,13-olide ring, which can be a challenging step requiring specific reagents and conditions to favor the desired intramolecular cyclization.

-

Acetylation of the C-3 hydroxyl group.

-

Deprotection of other functional groups if necessary.

PTP1B Inhibition Assay

The following is a generalized protocol for determining the PTP1B inhibitory activity of a compound using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

-

Human recombinant PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add a defined amount of PTP1B enzyme to each well.

-

Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Monitor the absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated inhibitory activity against PTP1B. This activity suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Quantitative analysis of its antiproliferative activity against a broader panel of cancer cell lines to determine its therapeutic window and potential for oncology applications.

-

In-depth mechanistic studies to understand the precise molecular interactions with PTP1B and to identify other potential cellular targets.

-

Pharmacokinetic and in vivo efficacy studies to assess its bioavailability, metabolic stability, and therapeutic effects in animal models of diabetes and obesity.

-

Development of a robust and scalable synthetic route to ensure a consistent supply for further preclinical and potential clinical development.

The information compiled in this guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

Unveiling 3-Acetoxy-11-ursen-28,13-olide: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for the pentacyclic triterpenoid, 3-Acetoxy-11-ursen-28,13-olide. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrences

This compound, a derivative of ursolic acid, has been identified in a select number of plant species. The primary documented sources belong to the Eucalyptus and Bursera genera. A structurally related compound, 3-Hydroxy-11-ursen-28,13-olide, has also been isolated, suggesting a potential biosynthetic relationship.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Plant Part | Reference |

| This compound | Eucalyptus pulverulenta | Not Specified | [1] |

| This compound | Bursera linanoe | Not Specified | [1] |

| This compound | Eucalyptus globulus | Not Specified | [2] |

| 3-Hydroxy-11-ursen-28,13-olide | Alstonia scholaris | Not Specified | [3] |

Experimental Protocols: Isolation and Purification

While specific, detailed protocols for the isolation of this compound are not extensively published, a general methodology can be constructed based on standard practices for the separation of triterpenoids from plant matrices. The following represents a composite protocol synthesized from general procedures in the field.

General Extraction and Fractionation

The initial step involves the extraction of the dried and powdered plant material with a suitable organic solvent. A sequential extraction with solvents of increasing polarity is often employed to partition compounds based on their polarity.

Protocol 2.1.1: Solvent Extraction

-

Maceration: The dried and ground plant material is macerated with a non-polar solvent such as hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents. This step is repeated multiple times to ensure exhaustive extraction.

-

Secondary Extraction: The residual plant material is then extracted with a solvent of medium polarity, such as dichloromethane (B109758) or chloroform, which is expected to extract triterpenoids like this compound.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, rich in a complex mixture of phytochemicals, requires further purification using chromatographic techniques.

Protocol 2.2.1: Column Chromatography

-

Stationary Phase: Silica gel is the most common stationary phase for the separation of triterpenoids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is often necessary.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is a typical mobile phase, often run in an isocratic or gradient mode.

-

Detection: A UV detector is used to monitor the elution of the compounds.

-

Isolation: The peak corresponding to this compound is collected.

Crystallization

The final step in the isolation process is often crystallization to obtain the pure compound.

Protocol 2.3.1: Recrystallization

-

Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for triterpenoids include methanol, ethanol, acetone, or mixtures thereof with water.

-

Dissolution and Filtration: The purified compound is dissolved in a minimal amount of the hot solvent, and any insoluble impurities are removed by hot filtration.

-

Crystal Formation: The solution is allowed to cool slowly to induce crystallization.

-

Isolation and Drying: The resulting crystals are isolated by filtration and dried under vacuum.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and isolation of this compound. It is important to note that the specific conditions for extraction and purification may need to be optimized depending on the plant source and the desired purity of the final product. Further research is required to ascertain the quantitative yields of this compound from its natural sources and to develop more detailed and optimized isolation protocols.

References

Unveiling 11,12-Dehydroursolic Lactone Acetate: A Triterpenoid's Journey from Synthesis to Natural Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and experimental data related to 11,12-dehydroursolic lactone acetate (B1210297), a pentacyclic triterpenoid (B12794562). Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's origins, from its initial synthesis to its subsequent isolation from natural sources, and explores its potential biological significance by examining related compounds.

Introduction and Historical Context

11,12-Dehydroursolic lactone acetate, a derivative of the ursane-type triterpenoid ursolic acid, first entered the scientific record not as a natural product, but as a synthetic compound. It was initially reported as a reduction product of 11-ketoursolic acid. This chemical transformation laid the groundwork for its later identification.

A pivotal moment in the history of this compound came in 1964 when D.H.S. Horn and J.A. Lamberton isolated 11,12-dehydroursolic lactone acetate from the leaf waxes of several Eucalyptus species, including Eucalyptus globulus, E. cinerea, E. risdoni, and E. urnigera. This discovery was significant as it was the first time the compound was identified from a natural source, shifting its status from a laboratory curiosity to a naturally occurring phytochemical. The unacetylated form, 3β-Hydroxyurs-11-en-28,13β-olide, has also been identified in other plant species such as Fadogia tetraquetra.

Physicochemical Properties and Quantitative Data

The molecular formula of 11,12-dehydroursolic lactone acetate is C₃₂H₄₈O₄. Below is a summary of its key physicochemical properties based on available data.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₈O₄ | Generic |

| Molecular Weight | 504.7 g/mol | Calculated |

| Melting Point | ~260-262 °C (decomposition) | |

| Optical Rotation ([α]D) | +43° (c, 1.09 in CHCl₃) | |

| Infrared (IR) Spectrum (in CCl₄) | 1770 cm⁻¹ (γ-lactone), 1737 cm⁻¹ (acetate), 1246 cm⁻¹ (acetate) |

Experimental Protocols

Isolation from Eucalyptus globulus Wax

The following is a generalized protocol based on the work of Horn and Lamberton for the isolation of 11,12-dehydroursolic lactone acetate from Eucalyptus globulus wax.

Experimental Workflow for Isolation

Caption: Workflow for isolating 11,12-dehydroursolic lactone acetate.

-

Chromatography of Eucalyptus Wax: A sample of Eucalyptus globulus wax is subjected to chromatography on an alumina column.

-

Elution: A fraction is eluted using chloroform. This fraction typically gives a positive Liebermann-Burchard test (bright pink → blue → greenish black) and its infrared spectrum indicates the presence of alcohols and a γ-lactone (band at 1770 cm⁻¹).

-

Acetylation: The collected fraction is acetylated to convert the hydroxyl groups to acetate esters.

-

Rechromatography: The acetylated product is rechromatographed on an alumina column.

-

Final Elution: Elution with a benzene-ether mixture yields the purified 11,12-dehydroursolic lactone acetate, which can be identified by its high melting point and characteristic spectroscopic data.

Synthesis from 11-Ketoursolic Acid Acetate

The synthesis of 11,12-dehydroursolic lactone acetate was achieved through the reduction of 11-ketoursolic acid acetate.

Synthetic Pathway

Caption: Synthesis of 11,12-dehydroursolic lactone acetate.

-

Reaction Setup: 11-ketoursolic acid acetate (1.05 g) is dissolved in dry ethanol (100 ml).

-

Addition of Sodium: Sodium metal (6 g) is added in small pieces to the solution.

-

Heating: The reaction mixture is heated on a steam bath for 3 hours.

-

Workup: The non-acidic portion of the reaction mixture is recovered.

-

Purification: The crude product is acetylated and then purified by chromatography on an alumina column to yield 11,12-dehydroursolic lactone acetate (0.23 g).

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activities of 11,12-dehydroursolic lactone acetate are limited. However, the broader class of ursane-type triterpenoids, including the closely related ursolic acid, has been extensively studied, revealing significant anti-inflammatory and anticancer properties. It is plausible that 11,12-dehydroursolic lactone acetate shares some of these activities.

Potential Anti-Inflammatory Effects

Ursolic acid and its derivatives are known to exert anti-inflammatory effects by modulating key signaling pathways. A likely mechanism for an ursane (B1242777) lactone would be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes. It is hypothesized that 11,12-dehydroursolic lactone acetate, like other related triterpenoids, may inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.

Potential Anticancer Effects

Many ursane-type triterpenoids have demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. These effects are often mediated through the modulation of critical cell survival pathways, such as the PI3K/Akt pathway.

Hypothesized Anticancer Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt pathway.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Upon activation by growth factors, PI3K activates Akt, which in turn promotes cell survival by activating downstream effectors like mTOR and anti-apoptotic proteins such as Bcl-2. It is hypothesized that 11,12-dehydroursolic lactone acetate may inhibit the phosphorylation and activation of Akt, thereby downregulating pro-survival signals and potentially inducing apoptosis in cancer cells.

Conclusion and Future Directions

11,12-dehydroursolic lactone acetate is a naturally occurring triterpenoid with a history rooted in both chemical synthesis and natural product chemistry. While its own biological activities have not been extensively studied, the well-documented anti-inflammatory and anticancer properties of structurally similar ursane-type triterpenoids suggest that it may be a promising candidate for further investigation. Future research should focus on elucidating the specific biological targets and mechanisms of action of 11,12-dehydroursolic lactone acetate to fully understand its therapeutic potential. In vitro and in vivo studies are warranted to confirm its hypothesized anti-inflammatory and anticancer effects and to explore its potential applications in drug development.

An In-depth Technical Guide on the Core Mechanism of Action of 3-Acetoxy-11-ursen-28,13-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-11-ursen-28,13-olide, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) ursolic acid, has emerged as a molecule of interest in pharmacological research.[1][2] While comprehensive data remains under active investigation, current evidence points towards specific inhibitory actions and anti-proliferative effects. This technical guide synthesizes the available information on the mechanism of action of this compound, drawing parallels with its parent compound, ursolic acid, to provide a detailed overview for research and development purposes. The primary identified mechanism is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), with additional anti-proliferative activities observed against human cancer cell lines.[3]

Introduction

This compound is a semi-synthetic derivative of ursolic acid, a natural product found in numerous plants.[1][4] Ursolic acid and its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][5] The structural modifications in this compound, specifically the acetoxy group at the C-3 position and the lactone ring, are anticipated to modulate its bioactivity and pharmacokinetic profile compared to the parent compound.[6][7] This document provides a detailed exploration of its core mechanism of action based on current scientific findings.

Core Mechanism of Action: PTP1B Inhibition

The most clearly defined mechanism of action for this compound is its role as a mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is a critical negative regulator in both insulin (B600854) and leptin signaling pathways. Its overexpression or increased activity is associated with insulin resistance and obesity, making it a significant therapeutic target for type 2 diabetes and related metabolic disorders.

Signaling Pathway

The inhibitory action of this compound on PTP1B is crucial. By blocking PTP1B, the compound prevents the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby enhancing and prolonging the insulin signaling cascade. This leads to increased glucose uptake and improved insulin sensitivity.

Anti-Proliferative Activity

This compound has demonstrated weak to moderate anti-proliferative activity against the A2780 human ovarian cancer cell line.[3] While the precise signaling pathways for this compound have not been fully elucidated, the known anti-cancer mechanisms of ursolic acid derivatives suggest the induction of apoptosis as a likely contributor.[2][6]

Hypothesized Apoptotic Pathway

The anti-cancer effects of ursolic acid derivatives often involve the intrinsic mitochondrial apoptosis pathway. This is typically characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Quantitative Data

Specific quantitative data for this compound is limited in publicly available literature. The following table summarizes the reported qualitative and related findings.

| Activity | Target/Cell Line | Result | Reference |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Mixed-type inhibitor | [3] |

| Anti-proliferative | A2780 Human Ovarian Cancer Cell Line | Weak to moderate activity | [3] |

Further research is required to establish specific IC50 and EC50 values for these activities.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are representative protocols for the types of assays that would be employed to characterize its mechanism of action.

PTP1B Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of the compound on PTP1B activity.

Methodology:

-

Reagent Preparation: Recombinant human PTP1B is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). The substrate, p-nitrophenyl phosphate (B84403) (pNPP), is prepared in the same buffer. This compound is dissolved in DMSO and serially diluted.

-

Assay Procedure: The assay is performed in a 96-well plate. The test compound dilutions are added to the wells, followed by the PTP1B enzyme. The plate is pre-incubated.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the pNPP substrate. After incubation, the reaction is stopped by adding a strong base (e.g., NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the anti-proliferative effects of the compound on a cancer cell line like A2780.

Methodology:

-

Cell Seeding: A2780 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Conclusion and Future Directions

This compound presents a promising scaffold for drug development, with a defined inhibitory action on PTP1B and anti-proliferative effects. The current understanding of its mechanism of action is still in its early stages, and further research is warranted to:

-

Determine the specific IC50 values for PTP1B inhibition and anti-proliferative activity.

-

Elucidate the detailed signaling pathways involved in its anti-cancer effects.

-

Conduct in vivo studies to assess its efficacy and pharmacokinetic profile in relevant disease models.

-

Explore its potential synergistic effects with other therapeutic agents.

This technical guide provides a foundational understanding of the core mechanism of action of this compound, intended to facilitate further research and development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Ursane-Type Triterpenoids

Abstract: Ursane-type triterpenoids are a class of pentacyclic phytochemicals widely distributed in the plant kingdom, found in numerous medicinal herbs, fruits, and vegetables.[1][2] Prominent members of this class, including ursolic acid, asiatic acid, and corosolic acid, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as therapeutic agents, demonstrating significant anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of key ursane-type triterpenoids, focusing on their molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for assessing their activity, and visualizations of the critical signaling pathways they modulate.

Anticancer Activity

Ursane-type triterpenoids, particularly ursolic acid, exhibit potent anticancer effects across a variety of cancer cell lines.[5] Their mechanism of action is multifactorial, primarily involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis and angiogenesis.[5][6]

Induction of Apoptosis

A primary mechanism by which ursane-type triterpenoids exert their anticancer effects is through the induction of apoptosis. This process is tightly regulated and can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: Ursolic acid has been shown to induce apoptosis by modulating the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[7][9] Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspase-3 and PARP cleavage, culminating in cell death.[7][9][10]

-

Extrinsic (Death Receptor) Pathway: Ursolic acid can also trigger the extrinsic pathway by inducing the expression of death receptors like Fas on the cell surface.[9] This leads to the activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[9]

-

Signaling Pathway Modulation: The anticancer activity of ursolic acid is also linked to its ability to suppress key survival signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are crucial for cancer cell proliferation and survival.[6][7][11] By downregulating the phosphorylation of proteins like ERK1/2, ursolic acid promotes apoptosis.[7] Furthermore, it can inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation and cell survival, which in turn downregulates target genes like Bcl-2.[11][12][13]

Caption: Ursolic acid induces apoptosis via extrinsic, intrinsic, and execution pathways.

Quantitative Data: Anticancer Activity

The cytotoxic effects of ursane-type triterpenoids are commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Ursolic Acid | NCI-H292 (Lung) | MTT | ~12 (for 48h) | [14] |

| Ursolic Acid | MG-63 (Osteosarcoma) | Muse | Dose-dependent apoptosis at 10-20 µg/mL | [8] |

| Ursolic Acid | MCF-7 (Breast) | MTT | 20 | [13] |

| Ursolic Acid Derivative | H1299 (Lung) | MTT | 2.5 - 6.4 | [5][15] |

| Asiatic Acid | Osteosarcoma | MTS | 10 | [16] |

Anti-inflammatory Activity

Asiatic acid is a prominent ursane-type triterpenoid (B12794562) known for its potent anti-inflammatory properties.[17][18] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways, particularly the NF-κB pathway.

Inhibition of Inflammatory Mediators

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[19][20] Asiatic acid effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively.[19][20] This leads to a dose-dependent reduction in the production of these inflammatory molecules.[19][21][22]

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[19][20][23] Nuclear NF-κB then initiates the transcription of pro-inflammatory genes.

Asiatic acid exerts its anti-inflammatory effect by inhibiting this cascade. It suppresses the phosphorylation of IKK, which prevents IκBα degradation and keeps NF-κB inactive in the cytoplasm.[19][20] Additionally, asiatic acid can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK1/2, and JNK, which are also involved in the upstream regulation of NF-κB and the expression of inflammatory cytokines.[17][19] Some studies also suggest that asiatic acid's anti-inflammatory effects are mediated through the activation of the Sirt1/NF-κB signaling pathway.[21][22]

Caption: Asiatic acid inhibits inflammation by blocking MAPK, IKK, and NF-κB signaling.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Parameter Measured | IC50 / Effect | Reference |

| Asiatic Acid | LPS-stimulated RAW 264.7 cells | NO Production | Potent Inhibition | [19] |

| Asiatic Acid | LPS-stimulated BV2 microglia | NO Production | Significant attenuation (0.1-100 µM) | [21][22] |

| Unnamed Ursane Triterpene | LPS-stimulated RAW 264.7 cells | NO Production | IC50 = 7.6 µM | [24] |

Antidiabetic Activity

Corosolic acid, another important ursane-type triterpenoid, has demonstrated significant antidiabetic properties.[25][26] It helps regulate blood glucose levels through multiple mechanisms, including enhancing cellular glucose uptake and improving insulin (B600854) sensitivity.[25][27][28]

Mechanisms of Action

-

Enhanced Glucose Uptake: Corosolic acid has been shown to promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into cells.[26]

-

Improved Insulin Signaling: It can improve insulin sensitivity by amplifying the insulin signal transduction pathway. Corosolic acid may inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin receptor.[27] By inhibiting these enzymes, it enhances the phosphorylation of the insulin receptor and downstream signaling molecules like Akt, thereby reducing insulin resistance.[27]

-

Inhibition of α-Glucosidase: Corosolic acid can inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into simple sugars.[25][27] This action slows the absorption of glucose after a meal, helping to manage postprandial hyperglycemia.

-

AMPK Activation: It may also exert its effects through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor that plays a role in glucose and lipid metabolism.[25]

Caption: Corosolic acid lowers blood glucose via multiple mechanisms.

Quantitative Data: Antidiabetic Activity

| Compound | Model | Dosage | Effect | Reference |

| Corosolic Acid | KK-Ay Diabetic Mice | 2 mg/kg | Reduced blood glucose levels after 4 hours | [26][28] |

| Corosolic Acid | KK-Ay Diabetic Mice | 2 mg/kg | Reduced blood glucose and plasma insulin after 2 weeks | [26][28] |

| Glucosol™ (1% Corosolic Acid) | Type II Diabetics | 32-48 mg/day | Significant reduction in blood glucose after 2 weeks | [29] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of ursane-type triterpenoids.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[30][32]

References

- 1. (PDF) Structure-activity Relationships of oleanane-and Ursanetype Triterpenoids (2006) | Hua Sun | 110 Citations [scispace.com]

- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Analysis of the Anti-Tumor Mechanism of Ursolic Acid Using Connectively Map Approach in Breast Cancer Cells Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Asiatic Acid Exhibits Anti-inflammatory and Antioxidant Activities against Lipopolysaccharide and d-Galactosamine-Induced Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antinociceptive Activities and the Mechanisms of Anti-Inflammation of Asiatic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Asiatic acid suppresses neuroinflammation in BV2 microglia via modulation of the Sirt1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice [jstage.jst.go.jp]

- 29. Antidiabetic activity of a standardized extract (Glucosol) from Lagerstroemia speciosa leaves in Type II diabetics. A dose-dependence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. merckmillipore.com [merckmillipore.com]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. MTT assay protocol | Abcam [abcam.com]

The Role of 3-Acetoxy-11-ursen-28,13-olide as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PTP1B and Its Significance

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling. It is encoded by the PTPN1 gene and is primarily localized to the cytoplasmic face of the endoplasmic reticulum. PTP1B functions as a key negative regulator of the insulin (B600854) signaling pathway by dephosphorylating the activated insulin receptor and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake. Additionally, PTP1B is involved in the negative regulation of the leptin signaling pathway, which is essential for appetite and energy homeostasis.

Given its inhibitory role in these critical metabolic pathways, the overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, the inhibition of PTP1B has become a highly pursued therapeutic strategy for the development of novel treatments for these conditions.

3-Acetoxy-11-ursen-28,13-olide: A Potential PTP1B Inhibitor

This compound is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) family. Compounds of this class, such as the closely related ursolic acid, have demonstrated inhibitory activity against PTP1B.[1] Available information suggests that this compound exhibits significant, mixed-type inhibitory activity against PTP1B.[2] A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

Quantitative Data on PTP1B Inhibition

A comprehensive search of scientific literature did not yield specific quantitative data (IC50, Ki) for the inhibition of PTP1B by this compound. However, to provide a comparative context for researchers, the following table summarizes the inhibitory data for the parent compound, ursolic acid, and one of its derivatives, which are also ursane-type triterpenoids.

| Compound/Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| This compound | Data not available | Data not available | Mixed-type | [2] |

| Ursolic Acid | 3.8 ± 0.5 | 2.0 | Competitive | [3] |

| Ursolic Acid Derivative (UA0713) | Not Reported | 0.283 | Competitive | [1] |

Table 1: PTP1B Inhibition Data for Ursane-type Triterpenoids. Note that specific quantitative data for this compound is not currently available in the public domain literature. The data for ursolic acid and its derivative are provided for illustrative and comparative purposes.

Signaling Pathways and Experimental Workflows

PTP1B in the Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade. The following diagram illustrates the key components of this pathway and the inhibitory action of PTP1B.

Caption: PTP1B's role in the insulin signaling pathway.

Experimental Workflow for In Vitro PTP1B Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against PTP1B in an in vitro setting.

Caption: Workflow for an in vitro PTP1B inhibition assay.

Detailed Experimental Protocols

In Vitro PTP1B Enzymatic Assay Protocol

This protocol is adapted from standard procedures for measuring PTP1B activity using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.[4]

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

This compound (or other test inhibitor)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and allow it to reach room temperature.

-

Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.

-

Prepare a solution of PTP1B enzyme in the assay buffer. The final concentration will need to be optimized for linear reaction kinetics.

-

Prepare a solution of pNPP in the assay buffer.

-

-

Assay Performance:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control, e.g., DMSO)

-

PTP1B enzyme solution

-

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution (e.g., 1 M NaOH) to each well.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based PTP1B Activity Assay Protocol

This protocol provides a general framework for assessing the effect of an inhibitor on PTP1B activity within a cellular context.[5]

Materials:

-

Cell line overexpressing PTP1B (e.g., HEK293T, CHO)

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PTP1B activity assay kit (e.g., using a malachite green-based phosphate detection method)

-

Protein quantification assay (e.g., BCA assay)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of the inhibitor (and a vehicle control) for a specified period.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Incubate on ice for 15-30 minutes.

-

Collect the cell lysates and clarify by centrifugation to remove cellular debris.

-

-

PTP1B Activity Assay:

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Normalize the lysates to the same protein concentration.

-

Perform a PTP1B activity assay on the normalized lysates according to the manufacturer's instructions (typically involves the dephosphorylation of a synthetic phosphopeptide substrate and colorimetric detection of the released phosphate).

-

-

Data Analysis:

-

Measure the absorbance or fluorescence according to the assay kit's protocol.

-

Calculate the PTP1B activity in each sample.

-

Determine the effect of the inhibitor on cellular PTP1B activity by comparing the activity in treated cells to that in control cells.

-

Conclusion

This compound represents a promising lead compound for the development of novel PTP1B inhibitors. Its classification as a mixed-type inhibitor suggests a potentially complex and effective mechanism of action. However, the lack of publicly available quantitative data highlights the need for further research to fully characterize its inhibitory potency and kinetic profile. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate this and other potential PTP1B inhibitors, ultimately contributing to the development of new therapeutic strategies for metabolic diseases.

References

- 1. Ursolic acid and its derivative inhibit protein tyrosine phosphatase 1B, enhancing insulin receptor phosphorylation and stimulating glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:35959-08-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. PTP1B Inhibitory Secondary Metabolites from an Antarctic Fungal Strain Acremonium sp. SF-7394 | MDPI [mdpi.com]

- 4. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 5. PTP1B Cell Based ELISA Kit (A103112) [antibodies.com]

The Antiproliferative Potential of 3-Acetoxy-11-ursen-28,13-olide: A Technical Overview for Cancer Research Professionals

Introduction:

3-Acetoxy-11-ursen-28,13-olide is a derivative of ursane-type pentacyclic triterpenoids, a class of natural compounds that has garnered significant interest in oncology for its multifaceted anticancer properties. While direct and extensive research on this specific molecule is still emerging, this technical guide consolidates the available information and provides a comprehensive overview of its potential antiproliferative effects by drawing parallels with its parent compound, ursolic acid, and other closely related ursane (B1242777) triterpenoids. The addition of an acetoxy group can potentially enhance the bioavailability and efficacy of the parent molecule. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

It has been noted that 3β-Acetoxy-urs-11-en-28,13-olide demonstrates weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line[1]. The broader family of ursane-type triterpenoids, including the well-studied ursolic acid, has been shown to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer types[2][3]. These effects are mediated through the modulation of numerous signaling pathways critical to cancer cell survival and progression[2][4].

Quantitative Data on the Antiproliferative Activity of Related Ursane Triterpenoids

To provide a quantitative perspective, the following table summarizes the 50% inhibitory concentrations (IC50) of the parent compound, ursolic acid, and some of its derivatives against various human cancer cell lines. This data serves as a valuable reference point for hypothesizing the potential potency of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | A549 (Lung) | Not specified, but showed concentration-dependent inhibition | [5] |

| Ursolic Acid | H460 (Lung) | Not specified, but showed concentration-dependent inhibition | [5] |

| Ursolic Acid | HeLa (Cervical) | Not specified, but known to inhibit proliferation | [4] |

| Ursolic Acid | MCF-7 (Breast) | Not specified, but known to inhibit proliferation | [3] |

| D-homoestrone (structurally different but for comparison) | HeLa (Cervical) | 5.5 | [6] |

Postulated Mechanisms of Action

Based on the extensive research on ursolic acid and its analogues, the antiproliferative effects of this compound are likely mediated through a combination of mechanisms, including the induction of apoptosis and cell cycle arrest. These processes are governed by complex signaling pathways that are frequently dysregulated in cancer.

Signaling Pathways

Ursane-type triterpenoids are known to modulate several key signaling pathways involved in cancer pathogenesis[2][4]. The EGFR/JAK2/STAT3 pathway is a critical mediator of these effects. Ursolic acid has been shown to bind to the epidermal growth factor receptor (EGFR), leading to a reduction in its phosphorylation and subsequent inhibition of the downstream JAK2/STAT3 signaling cascade[5]. This, in turn, downregulates the expression of proteins involved in cell survival, proliferation, angiogenesis, and metastasis, such as MMPs and PD-L1[4][5].

Furthermore, ursolic acid and its derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways[3]. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

References

- 1. targetmol.cn [targetmol.cn]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Effects of Ursolic Acid through Mediating the Inhibition of STAT3/PD-L1 Signaling in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide: A Compound with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetoxy-11-ursen-28,13-olide, a pentacyclic triterpenoid (B12794562) with demonstrated biological activities. This document consolidates available data on its synonyms, chemical properties, and known biological effects, including detailed experimental protocols and an exploration of its role in relevant signaling pathways.

Chemical Identity and Synonyms

This compound is a naturally occurring ursane-type triterpenoid. For clarity and comprehensive literature searching, a compilation of its known synonyms and identifiers is provided below.

| Identifier Type | Identifier |

| Systematic Name | 3β-Acetoxy-urs-11-en-28,13-olide |

| Common Synonyms | 11,12-Dehydroursolic lactone acetate[1], 3beta-Acetoxyurs-11-en-28,13beta-olide |

| IUPAC Name | [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracos-15-en-10-yl] acetate |

| CAS Number | 35959-08-1 |

| Molecular Formula | C₃₂H₄₈O₄ |

| Molecular Weight | 496.7 g/mol [2] |

This compound is a reduction product of 11-ketoursolic acid and has been isolated from various plant species, notably from the waxes of Eucalyptus species.[3][4]

Biological Activities and Quantitative Data

This compound has demonstrated inhibitory effects on key biological targets, suggesting its potential therapeutic value. The primary reported activities are the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and antiproliferative effects against human ovarian cancer cells.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of the insulin (B600854) signaling pathway.[5][6] Its inhibition is a key therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as a mixed-type inhibitor of PTP1B.

| Compound | Target | Inhibition Type | IC₅₀ (µM) | Source Organism |

| 3β-Acetoxy-urs-11-en-28,13-olide | PTP1B | Mixed-type | 3.5 - 54.8 (range for several ursane-type triterpenes) | Sorbus pohuashanensis[7][8] |

Antiproliferative Activity

The compound has also shown potential as an anticancer agent, exhibiting weak to moderate antiproliferative activity against the A2780 human ovarian cancer cell line.

| Compound | Cell Line | Activity |

| This compound | A2780 (Human Ovarian Cancer) | Weak-moderate antiproliferative activity |

Further quantitative data, such as the specific IC₅₀ value for its antiproliferative activity, requires access to the full-text of studies where this was initially screened.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities of this compound.

PTP1B Inhibition Assay

The inhibitory effect of this compound on PTP1B activity is typically determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

Principle: The phosphatase activity of PTP1B is measured by the rate of hydrolysis of pNPP to p-nitrophenol (pNP), which can be quantified spectrophotometrically at 405 nm. The inhibition of this reaction by the test compound is then determined.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 100 mM NaCl)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A stock solution of the test compound is prepared in DMSO and then diluted to various concentrations in the assay buffer.

-

In a 96-well plate, the reaction mixture is prepared containing the assay buffer, PTP1B enzyme, and the test compound at different concentrations.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).

-

The reaction is initiated by adding the substrate, pNPP, to each well.

-

The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.

-

The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH).

-

The absorbance is measured at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity against cancer cell lines like A2780 is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

A2780 human ovarian cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

A2780 cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a CO₂ incubator.

-

The following day, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for an additional period (e.g., 4 hours) to allow for formazan crystal formation.

-

The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Signaling Pathway Involvement

The primary signaling pathway implicated for this compound is the insulin signaling pathway , through its inhibition of PTP1B.

PTP1B and the Insulin Signaling Pathway

PTP1B acts as a key negative regulator of the insulin signaling cascade.[6][9] Upon insulin binding to its receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[9][10] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

Experimental Workflow for Assessing PTP1B Inhibition

The process of identifying and characterizing PTP1B inhibitors from natural sources typically follows a structured workflow, from initial screening to kinetic analysis.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activity against PTP1B and antiproliferative effects. The available data warrants further investigation into its therapeutic potential. Future research should focus on:

-

Comprehensive Dose-Response Studies: Establishing precise IC₅₀ values for its antiproliferative activity against a broader panel of cancer cell lines.

-

In Vivo Efficacy: Evaluating the compound's efficacy and safety in animal models of diabetes, obesity, and cancer.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its antiproliferative effects and exploring other potential signaling pathways it may modulate.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a solid basis for future exploration of this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H48O4 | CID 21606662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gentaur.com [gentaur.com]

- 5. PTPN1 - Wikipedia [en.wikipedia.org]

- 6. Protein Tyrosine Phosphatase 1B and Insulin Resistance: Role of Endoplasmic Reticulum Stress/Reactive Oxygen Species/Nuclear Factor Kappa B Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein tyrosine phosphatase 1B inhibitory activities of ursane- and lupane-type triterpenes from Sorbus pohuashanensis [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3β-Acetoxyurs-11-en-28,13β-olide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-Acetoxyurs-11-en-28,13β-olide, a derivative of the ursane-type pentacyclic triterpenoid (B12794562) family, has garnered attention within the scientific community for its potential therapeutic applications. As a member of a class of natural products known for their diverse biological activities, including anti-inflammatory and anticancer effects, this compound presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive review of the available literature on 3β-Acetoxyurs-11-en-28,13β-olide, focusing on its chemical properties, synthesis, and biological activities. Detailed experimental protocols for relevant assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways potentially modulated by this class of compounds are illustrated to provide a deeper understanding of its mechanism of action.

Chemical and Physical Properties

3β-Acetoxyurs-11-en-28,13β-olide, also known as 11,12-dehydroursolic lactone acetate, is a structurally complex natural product derivative. Its core structure is a pentacyclic ursane (B1242777) skeleton, characterized by a five-ring system. The molecule possesses an acetoxy group at the 3β position, a double bond between carbons 11 and 12, and a β-lactone ring formed between the carboxylic acid at C-28 and the hydroxyl group at C-13.

Table 1: Physicochemical Properties of 3β-Acetoxyurs-11-en-28,13β-olide

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₈O₄ | PubChem CID: 21606662[1] |

| Molecular Weight | 496.7 g/mol | PubChem CID: 21606662[1] |

| CAS Number | 35959-08-1 | PubChem CID: 21606662[1] |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in DMSO | TargetMol |

Spectroscopic Data:

Table 2: ¹H and ¹³C NMR Spectral Data for Ursolic Acid (CDCl₃)

| Position | δC | δH (J in Hz) |

| 1 | 38.9 | 1.31 m, 1.00 m |

| 2 | 27.2 | 1.63-1.54 m |

| 3 | 78.8 | 3.19 dd (4.5, 10.0) |

| 4 | 38.8 | - |

| 5 | 55.1 | 0.75 d (10.5) |

| ... | ... | ... |

| Note: This is a partial dataset for the precursor compound, ursolic acid, and is intended for comparative purposes.[2][3][4] |

Crystallographic Data:

A crystal structure of 3β-Acetoxyurs-11-en-28,13β-olide is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 935680. This data provides precise information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and torsion angles, confirming its stereochemistry. Researchers with access to the CCDC database can retrieve the full crystallographic information file (CIF) for detailed analysis.

Synthesis and Experimental Protocols

dot

Caption: Plausible synthetic workflow for 3β-Acetoxyurs-11-en-28,13β-olide.

General Experimental Approach:

-

Acetylation of Ursolic Acid: Ursolic acid would first be acetylated at the C-3 hydroxyl group using a standard acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine.

-

Oxidation at C-11: The resulting 3-acetoxyursolic acid would then be oxidized at the C-11 position to introduce a ketone. This could be achieved using various oxidizing agents, for instance, chromium trioxide.

-

Reduction and Intramolecular Lactonization: The crucial step involves the reduction of the C-11 keto group and subsequent intramolecular lactonization. This transformation could potentially be achieved using a reducing agent that also facilitates the formation of the lactone ring between the C-28 carboxylic acid and the C-13 position, possibly through a rearrangement or a radical-mediated cyclization. The exact conditions for this step would be critical to control the stereochemistry and achieve the desired product.

Biological Activity and Assays

3β-Acetoxyurs-11-en-28,13β-olide has been reported to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and shows weak to moderate anti-proliferative effects on the A2780 human ovarian cancer cell line.[5]

3.1 Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. 3β-Acetoxyurs-11-en-28,13β-olide has been identified as a mixed-type inhibitor of PTP1B.[5]

Table 3: Biological Activity of 3β-Acetoxyurs-11-en-28,13β-olide

| Target/Cell Line | Activity | IC₅₀ Value | Source |

| PTP1B | Mixed-type inhibitor | Not specified | TargetMol[5] |

| A2780 (Human Ovarian Cancer) | Weak to moderate anti-proliferative | Not specified | TargetMol[5] |

Experimental Protocol: PTP1B Inhibition Assay

This protocol is a generalized procedure based on commonly used methods.

dot

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ursane-type pentacyclic triterpenoid (B12794562) scaffold has long been a subject of intense scientific scrutiny, owing to the diverse and potent biological activities exhibited by its members. Among these, 3-Acetoxy-11-ursen-28,13-olide and its derivatives represent a promising class of compounds with potential applications in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their potential as therapeutic agents.

Core Structure and Physicochemical Properties

The foundational molecule, this compound, is a naturally occurring triterpenoid lactone. Its chemical structure is characterized by a five-ring ursane (B1242777) skeleton, an acetoxy group at the C-3 position, a double bond between C-11 and C-12, and a lactone ring formed between C-28 and C-13.

Table 1: Physicochemical Properties of this compound and its Hydroxy Analogue

| Property | This compound | 3-Hydroxy-11-ursen-28,13-olide |

| Molecular Formula | C32H48O4[1] | C30H46O3[2] |

| Molecular Weight | 496.7 g/mol [1] | 454.7 g/mol [2] |

| CAS Number | 35959-08-1[3] | 35959-05-8[2] |

| Appearance | Crystalline solid[3] | Not specified |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] | Not specified |

Synthesis of Derivatives

While specific synthetic routes for a wide range of this compound derivatives are not extensively detailed in the public domain, the general strategies for modifying the ursane scaffold are well-established. These modifications often target the C-3 hydroxyl group, the C-11 position, and the C-28 carboxylic acid precursor to the lactone.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

Caption: General workflow for synthesizing and evaluating ursane derivatives.

Biological Activities and Quantitative Data

Derivatives of the ursane scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications.

Antiproliferative and Cytotoxic Activity

Ursane-type triterpenoids, including lactone derivatives, have shown cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of Selected Ursane Triterpenoids

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Salvurmin A | A549 (Lung Carcinoma) | Cytotoxic | 35.6 ± 1.5 | [4] |

| Salvurmin B | A549 (Lung Carcinoma) | Cytotoxic | 19.2 ± 0.8 | [4] |

| Salvurmin A | MCF-7 (Breast Cancer) | Cytotoxic | 54.2 ± 5.3 | [5] |

| Salvurmin B | MCF-7 (Breast Cancer) | Cytotoxic | 40.2 ± 3.1 | [5] |

| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | Du145 (Prostate Cancer) | Cytotoxic | 35.8 µg/mL | [6] |

| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | PC3 (Prostate Cancer) | Cytotoxic | 41.6 µg/mL | [6] |

| 3β-Acetoxy-urs-11-en-28,13-olide | A2780 (Ovarian Cancer) | Weak to moderate antiproliferative | Not specified | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of ursane derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. A significant mechanism of action is the inhibition of nitric oxide (NO) production.

Table 3: Anti-inflammatory Activity of Selected Ursane Triterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NF-κB Production Inhibition | RAW 264.7, NIH/3T3, B16-F10 | 8.15 - 8.19 | [8] |

| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NO Production Inhibition | RAW 264.7, NIH/3T3, B16-F10 | 8.94 - 9.14 | [8] |

| Uncaric acid | NO Production Inhibition | RAW 264.7 | 7.6 | [9] |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

3β-Acetoxy-urs-11-en-28,13-olide has been identified as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.[7] This suggests a potential therapeutic application for this class of compounds in metabolic disorders.

Signaling Pathways

The biological effects of ursane-type triterpenoids are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are central to their anti-inflammatory and anticancer activities.

Caption: Ursane lactones inhibit inflammatory pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized methodologies for key experiments.

General Procedure for Synthesis of Ursolic Acid Derivatives

-

Protection of Functional Groups: Ursolic acid is treated with appropriate protecting group reagents to prevent unwanted side reactions at the hydroxyl and carboxylic acid moieties.

-

Modification of the Ursane Skeleton: The protected ursolic acid is subjected to a series of chemical reactions, such as oxidation, reduction, or acylation, to introduce desired functional groups.

-

Deprotection: The protecting groups are removed to yield the final derivative.

-

Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. Doxorubicin is often used as a positive control.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Nitric Oxide (NO) Production Assay

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a specified time before being stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Griess Reagent Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The amount of nitrite is calculated from a standard curve, and the percentage of NO inhibition is determined.

Conclusion and Future Directions